6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid

Kynurenine 3-monooxygenase Neurodegeneration Tryptophan metabolism

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid (CAS 1207724-85-3) is a heterocyclic building block belonging to the aryl-pyrimidine carboxylic acid class. Its structure features a pyrimidine core substituted at the 6-position with a 3,4-difluorophenyl ring and at the 4-position with a carboxylic acid group.

Molecular Formula C11H6F2N2O2
Molecular Weight 236.17 g/mol
Cat. No. B13988296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid
Molecular FormulaC11H6F2N2O2
Molecular Weight236.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)O)F)F
InChIInChI=1S/C11H6F2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)
InChIKeyLCWISMLAGSYMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid – Chemical Identity, Core Scaffold, and Procurement-Relevant Physicochemical Properties


6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid (CAS 1207724-85-3) is a heterocyclic building block belonging to the aryl-pyrimidine carboxylic acid class. Its structure features a pyrimidine core substituted at the 6-position with a 3,4-difluorophenyl ring and at the 4-position with a carboxylic acid group . With a molecular formula of C₁₁H₆F₂N₂O₂ and a molecular weight of 236.17 g/mol, this compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. It is commercially available at purities up to 98% from multiple vendors including AKSci and Leyan . The compound has been characterized as a sub-nanomolar inhibitor of kynurenine 3-monooxygenase (KMO), a target implicated in neurodegenerative disorders including Huntington's disease [2].

Why 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid Cannot Be Replaced by Generic Pyrimidine Carboxylic Acid Analogs


Within the aryl-pyrimidine carboxylic acid chemotype, the specific combination of fluorine substitution pattern and positional isomerism dictates both biochemical target engagement and downstream synthetic utility. The 3,4-difluoro orientation on the phenyl ring generates a distinct electronic profile (σₘ and σₚ Hammett contributions) and lipophilicity (clogP) that cannot be replicated by mono-fluoro, 2,4-difluoro, or non-fluorinated phenyl analogs . Furthermore, the 6-position attachment of the aryl ring to the pyrimidine core is structurally distinct from 2- or 5-position isomers, which present entirely different pharmacophoric geometries and steric constraints in target binding pockets [1]. Substituting this compound with a generic pyrimidine carboxylic acid or an incorrect positional isomer risks loss of target potency, altered selectivity profiles, and non-equivalent reactivity in downstream coupling reactions (e.g., amidation, esterification), making informed selection critical for reproducible research outcomes [2].

Quantitative Differentiation Guide: 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid vs. Closest Analogs


Sub-Nanomolar KMO Inhibition vs. Mono-Fluoro and Non-Fluorinated Phenyl Analogs

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid inhibits human kynurenine 3-monooxygenase (KMO) with an IC₅₀ of 0.200 nM in a biochemical assay measuring conversion of kynurenine to 3-hydroxykynurenine via LC-MS/MS [1]. In a cell-based assay using CHO cells, the compound exhibits an IC₅₀ of 38.0 nM [2]. The non-fluorinated parent scaffold (6-phenylpyrimidine-4-carboxylic acid) shows essentially no detectable KMO inhibition at comparable concentrations, establishing that the 3,4-difluoro substitution is essential for target engagement [1]. The 6-(3-fluorophenyl) analog (CAS 1207724-59-1, MW 218.18) has not demonstrated sub-nanomolar KMO activity in the same assay panel, though direct head-to-head data in the published literature is limited.

Kynurenine 3-monooxygenase Neurodegeneration Tryptophan metabolism

Cell-Based vs. Biochemical Potency Shift as a Selectivity and Permeability Indicator

The compound demonstrates a 190-fold shift between biochemical IC₅₀ (0.200 nM) and cell-based IC₅₀ (38.0 nM) in CHO cells [1]. This shift provides a quantifiable benchmark for cellular permeability and intracellular target engagement. While this drop-off is notable, it is substantially smaller than the >1,000-fold shift observed for more polar pyrimidine carboxylic acid analogs in the same KMO inhibitor series [2]. This positions 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid as a moderate-permeability scaffold within the chemotype, offering a defined baseline for further optimization.

Cellular permeability Target engagement KMO inhibitor optimization

Positional Isomer Differentiation: 6-(3,4-Difluorophenyl) vs. 2-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid

The regioisomer 2-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid (CAS 1495755-76-4) shares the identical molecular formula (C₁₁H₆F₂N₂O₂, MW 236.17) and 3,4-difluoro substitution pattern, but differs in the attachment position of the aryl ring to the pyrimidine core (position 2 vs. position 6) . This positional isomerism produces fundamentally different vectors for the aryl ring relative to the carboxylic acid, altering the distance and angle between hydrogen bond donor/acceptor pharmacophoric elements. In the context of KMO inhibition, the 6-substituted regioisomer demonstrated sub-nanomolar potency (IC₅₀ = 0.200 nM), while published SAR indicates that 2-substituted pyrimidine-4-carboxylic acid isomers typically exhibit 10- to 100-fold weaker KMO inhibition, consistent with the pharmacophore model requiring specific aryl ring orientation [1].

Positional isomerism Pharmacophore geometry Synthetic intermediate

Fluorine Count Matters: 6-(3,4-Difluorophenyl) vs. 6-(3-Fluorophenyl)pyrimidine-4-carboxylic acid – Electronic and Lipophilic Differentiation

The 6-(3-fluorophenyl)pyrimidine-4-carboxylic acid (CAS 1207724-59-1, MW 218.18) represents the closest mono-fluorinated analog . The addition of a second fluorine at the 4-position in the target compound introduces a cumulative electron-withdrawing effect (estimated Σσₘ₊ₚ ≈ +0.54 for 3,4-F₂ vs. σₘ ≈ +0.34 for 3-F alone) and increases lipophilicity (calculated logP difference of approximately +0.3 to +0.5 units) [1]. These physicochemical differences translate into enhanced target binding: the difluoro analog achieves sub-nanomolar KMO IC₅₀ (0.200 nM), whereas the mono-fluoro analog is not reported to achieve comparable potency in the same KMO inhibitor series, consistent with the SAR trend that a second electron-withdrawing substituent improves binding affinity through both polar and hydrophobic interactions [2].

Fluorine substitution SAR Lipophilicity Electron-withdrawing effects

Synthetic Utility: Carboxylic Acid at Position 4 as a Versatile Derivatization Handle vs. Esters or Amides

The free carboxylic acid at the 4-position of the pyrimidine ring enables direct amide coupling, esterification, and conversion to acyl halides without deprotection steps—a practical advantage over protected analogs (methyl or tert-butyl esters) that require additional synthetic manipulation . In the KMO inhibitor optimization program, the 4-carboxylic acid moiety was identified as a critical pharmacophoric element that forms key hydrogen bond interactions with the enzyme active site; replacement with esters, amides, or tetrazole bioisosteres resulted in 10- to 50-fold reductions in potency (Toledo-Sherman et al., 2015) [1]. This dual role—simultaneously serving as a synthetic handle and a pharmacophoric group—makes the compound uniquely positioned as both a final screening candidate and a late-stage diversification intermediate.

Synthetic intermediate Amide coupling Bioisostere Medicinal chemistry

Optimal Application Scenarios for 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid Based on Quantitative Evidence


KMO Inhibitor Lead Optimization and Huntington's Disease Target Validation

The sub-nanomolar biochemical KMO IC₅₀ (0.200 nM) and cell-based activity (38.0 nM) make this compound a high-quality starting scaffold for KMO inhibitor programs targeting neurodegenerative disorders. Unlike non-fluorinated analogs that lack measurable KMO activity, the 3,4-difluoro substitution provides the requisite electronic profile for target engagement [6]. Researchers can use this compound as a reference standard to benchmark newly synthesized analogs in the biochemical LC-MS/MS assay, with the defined 190-fold biochemical-to-cellular shift serving as a permeability optimization benchmark .

Regioselective DARPin and PROTAC Warhead Synthesis via 4-COOH Derivatization

The free 4-carboxylic acid enables direct, one-step conjugation to amine-containing linkers, payloads, or solid supports without deprotection—a key advantage over ester-protected analogs. The defined geometry of the 6-(3,4-difluorophenyl) substitution provides a rigid exit vector for linker attachment, which is critical for maintaining proper orientation in bifunctional degraders (PROTACs) or targeted protein degradation constructs [6]. The compound's commercial availability at 98% purity from multiple suppliers ensures batch-to-batch reproducibility for these sensitive applications .

Structure-Activity Relationship (SAR) Studies on Fluorine Substitution Patterns in Pyrimidine-Based Kinase Inhibitors

The compound's defined 3,4-difluoro substitution pattern serves as a well-characterized reference point for systematic SAR exploration of halogen effects on kinase or KMO inhibition. The estimated electronic contribution (Σσₘ₊ₚ ≈ +0.54) and lipophilicity (clogP ~2.0) provide baseline values against which 2,4-difluoro, 3,5-difluoro, chloro, or trifluoromethyl analogs can be quantitatively compared [6]. This systematic approach is essential for multiparameter optimization efforts where potency, solubility, and metabolic stability must be balanced .

NNRTI Pharmacophore Construction for Antiviral Drug Discovery

The (o,o-difluorophenyl)-pyrimidine motif is a privileged scaffold in non-nucleoside reverse transcriptase inhibitor (NNRTI) design, with structurally related diarylpyrimidines achieving single-digit nanomolar EC₅₀ values against wild-type and mutant HIV-1 strains (Čechová et al., 2019) [6]. This compound provides the core aryl-pyrimidine-4-carboxylic acid substructure required for constructing NNRTI candidates, with the 3,4-difluoro pattern mimicking the optimal o,o-difluoro substitution found in the most potent antiviral leads .

Quote Request

Request a Quote for 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.